molecular formula C16H23N3O6S B2744345 N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872880-85-8

N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2744345
CAS RN: 872880-85-8
M. Wt: 385.44
InChI Key: AHAWNTOBGXRSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets in the body. It works by inhibiting the activity of certain enzymes and receptors, thereby altering various cellular processes. The exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has been shown to exert various biochemical and physiological effects on the body. Some of the major effects are:
1. Inhibition of inflammation: N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Induction of apoptosis: N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide induces apoptosis in cancer cells, thereby inhibiting their proliferation.
3. Inhibition of bacterial growth: N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide inhibits the growth of bacteria, thereby preventing infections.

Advantages and Limitations for Lab Experiments

N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several advantages and limitations for lab experiments. Some of the major advantages are:
1. Potent activity: N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exhibits potent activity against various molecular targets, making it an ideal compound for lab experiments.
2. Versatile applications: N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has versatile applications in various fields, making it a valuable compound for scientific research.
Some of the major limitations are:
1. Limited availability: N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is not readily available in the market, making it difficult to obtain for lab experiments.
2. High cost: N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a highly expensive compound, making it difficult to afford for many research laboratories.

Future Directions

N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several potential future directions for scientific research. Some of the major future directions are:
1. Development of new drugs: N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has potent anti-inflammatory, anti-cancer, and anti-bacterial activity, making it an ideal candidate for the development of new drugs.
2. Investigation of the mechanism of action: The exact mechanism of action of N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is still not fully understood and requires further investigation.
3. Optimization of synthesis method: The synthesis method of N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can be optimized to improve its efficiency and reduce its cost.
Conclusion
N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound that has potential applications in various fields. Its potent anti-inflammatory, anti-cancer, and anti-bacterial activity make it an ideal candidate for the development of new drugs. The exact mechanism of action of this compound is still not fully understood and requires further investigation. The synthesis method of N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can be optimized to improve its efficiency and reduce its cost.

Synthesis Methods

The synthesis of N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves the reaction of N-ethyl-N-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide with a suitable reagent. This method has been reported in several studies and is considered to be a reliable and efficient approach for the synthesis of N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide.

Scientific Research Applications

N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has been extensively studied for its potential applications in various fields. Some of the major scientific research applications of this compound are:
1. Anti-inflammatory activity: N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has been shown to possess significant anti-inflammatory activity. It works by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
2. Anti-cancer activity: Several studies have reported that N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exhibits potent anti-cancer activity. It works by inducing apoptosis (programmed cell death) in cancer cells and inhibiting their proliferation.
3. Anti-bacterial activity: N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has also been shown to possess significant anti-bacterial activity. It works by inhibiting the growth of bacteria and disrupting their cell membranes.

properties

IUPAC Name

N-ethyl-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6S/c1-3-17-15(20)16(21)18-11-14-19(9-4-10-25-14)26(22,23)13-7-5-12(24-2)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAWNTOBGXRSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-ethyl-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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